

An In-depth Technical Guide to Nonadecanoyl Chloride

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Compound of Interest

Compound Name: Nonadecanoyl chloride

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This guide provides comprehensive technical information on **nonadecanoyl chloride**, a long-chain acyl chloride utilized in organic synthesis and various research applications. The document details its chemical properties, a representative synthetic protocol, and its molecular characteristics.

Core Compound Data

Nonadecanoyl chloride is a derivative of nonadecanoic acid, a saturated fatty acid with a 19-carbon chain. As an acyl chloride, it is a reactive compound, making it a valuable reagent for the introduction of the nonadecanoyl group into various molecules.

Below is a summary of the key quantitative data for **nonadecanoyl chloride**.

Parameter	Value	Reference
Molecular Formula	C ₁₉ H ₃₇ ClO	[1][2][3]
Linear Formula	CH ₃ (CH ₂) ₁₇ COCl	[1]
Molecular Weight	316.95 g/mol	[1][2][3]
CAS Number	59410-47-8	[1][2][3]
Purity	Typically >99%	[1][3]

Experimental Protocols

The high reactivity of the acyl chloride group makes **nonadecanoyl chloride** a versatile reagent for acylation reactions. A common application is the esterification of alcohols, which is a fundamental transformation in the synthesis of various organic molecules, including lipids and prodrugs.

Representative Protocol: Synthesis of an Alkyl Nonadecanoate

This protocol describes a general procedure for the esterification of a primary alcohol using **nonadecanoyl chloride**.

Materials:

- **Nonadecanoyl chloride**
- Primary alcohol (e.g., ethanol, butanol)
- Anhydrous dichloromethane (DCM)
- Triethylamine (TEA) or pyridine (as a base)
- Argon or nitrogen gas for inert atmosphere
- Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)
- Magnetic stirrer and heating mantle

Procedure:

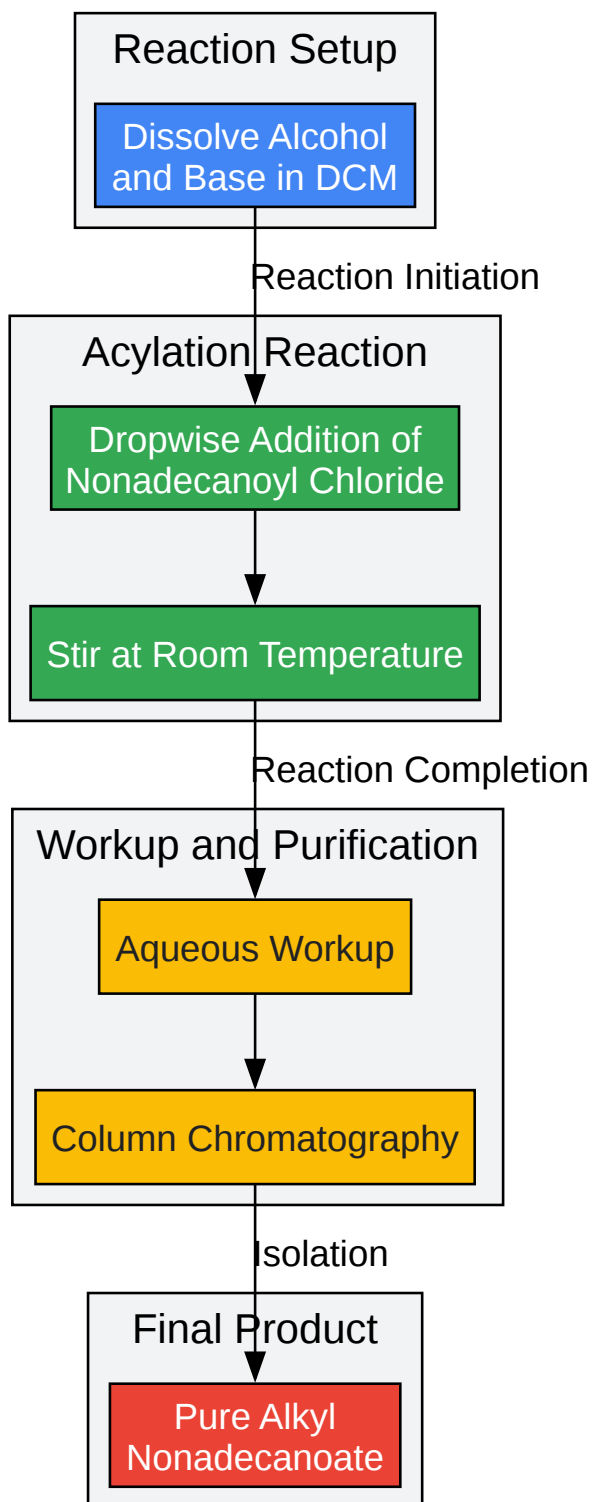
- **Reaction Setup:** A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel is flushed with argon or nitrogen gas.
- **Reagent Preparation:** The primary alcohol (1.0 equivalent) is dissolved in anhydrous DCM in the reaction flask. The solution is cooled to 0 °C in an ice bath. Triethylamine (1.2 equivalents) is added to the solution.

- Addition of **Nonadecanoyl Chloride**: **Nonadecanoyl chloride** (1.1 equivalents) is dissolved in a minimal amount of anhydrous DCM and transferred to the dropping funnel. This solution is added dropwise to the stirred alcohol solution over 15-20 minutes.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, the reaction is quenched by the slow addition of water. The organic layer is separated, washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure alkyl nonadecanoate.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of an alkyl nonadecanoate using **nonadecanoyl chloride**.

Workflow for the Synthesis of Alkyl Nonadecanoate



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A diagram illustrating the synthetic workflow for producing alkyl nonadecanoate.

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